(S)-3-Methoxypiperidine
CAS No.: 793667-32-0
Cat. No.: VC5985509
Molecular Formula: C6H13NO
Molecular Weight: 115.176
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 793667-32-0 |
---|---|
Molecular Formula | C6H13NO |
Molecular Weight | 115.176 |
IUPAC Name | (3S)-3-methoxypiperidine |
Standard InChI | InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |
Standard InChI Key | MRWRHHSVHWCISU-LURJTMIESA-N |
SMILES | COC1CCCNC1 |
Introduction
Chemical and Structural Properties
Molecular Characterization
(S)-3-Methoxypiperidine exists as a chiral secondary amine with a stereocenter at the 3-position. Its IUPAC name, (3S)-3-methoxypiperidine, reflects the (S)-configuration of the methoxy-substituted carbon. The compound’s structure is defined by the SMILES notation COC1CCCNC1
and the InChIKey MRWRHHSVHWCISU-LURJTMIESA-N
. X-ray crystallography and spectroscopic analyses confirm its chair conformation, with the methoxy group occupying an equatorial position to minimize steric strain .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 115.17 g/mol | |
CAS Number (Base) | 793667-32-0 | |
CAS Number (Hydrochloride) | 688809-96-3 | |
Density | 0.98 g/cm³ (estimated) | |
Boiling Point | 185–187°C (predicted) |
The hydrochloride salt form enhances solubility in polar solvents, making it preferable for synthetic applications .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-3-Methoxypiperidine typically involves a two-step process starting from (S)-1-Boc-3-hydroxypiperidine.
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Methylation: The hydroxyl group is methylated using sodium hydride (NaH) and methyl iodide in tetrahydrofuran (THF) at 0°C, yielding (S)-1-Boc-3-methoxypiperidine .
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Deprotection: The Boc group is removed via hydrochloric acid (HCl) in 1,4-dioxane at room temperature, producing the free base or its hydrochloride salt .
This method, patented by Foghorn Therapeutics Inc., achieves moderate yields (60–70%) and high enantiomeric purity (>98% ee) .
Table 2: Reaction Conditions and Reagents
Step | Reagents/Conditions | Time | Temperature | Yield |
---|---|---|---|---|
1 | NaH, CH₃I, THF | 2 h | 0°C → 25°C | 85% |
2 | HCl (4M in dioxane) | 1 h | 25°C | 95% |
Alternative routes employing Mitsunobu reactions or enzymatic resolutions have been explored but remain less efficient .
Biological and Pharmacological Applications
Role in Medicinal Chemistry
Piperidine derivatives are pivotal in drug design due to their bioavailability and ability to modulate biological targets. (S)-3-Methoxypiperidine’s methoxy group enhances hydrogen-bonding interactions with enzymes and receptors, making it a valuable scaffold:
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Anticancer Agents: Derivatives of (S)-3-Methoxypiperidine inhibit KRAS G12C, a mutant protein implicated in 13% of non-small cell lung cancers. Covalent binding to cysteine-12 disrupts GTPase activity, inducing tumor cell senescence .
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Antiviral Therapeutics: Structural analogs exhibit sub-micromolar activity against SARS-CoV-2 proteases by blocking viral replication.
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Antibacterial Compounds: Quaternary ammonium derivatives demonstrate broad-spectrum activity against Gram-positive pathogens, including MRSA.
Table 3: Biological Activity of Selected Derivatives
Derivative | Target | IC₅₀ | Application |
---|---|---|---|
(S)-3-Methoxy-1-(prop-2-enoyl)piperidine | KRAS G12C | 12 nM | Lung cancer |
(S)-3-Methoxy-N-benzylpiperidine | SARS-CoV-2 Mpro | 0.8 μM | Antiviral |
Code | Precautionary Statement |
---|---|
P261 | Avoid breathing dust/fume/gas. |
P280 | Wear protective gloves/eye wear. |
Handling requires fume hoods, nitrile gloves, and eye protection. Spills should be neutralized with sodium bicarbonate .
Supplier | Purity | Price (USD) | Quantity |
---|---|---|---|
Career Henan Chemica Co | 99% | $0.37 | 1 kg |
TRC | 97% | $330 | 1 g |
Activate Scientific | 96% ee | $746 | 5 g |
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